

# Spectroscopic Profile of 2-Chloroethyl p-toluenesulfonate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloroethyl p-toluenesulfonate

Cat. No.: B146322

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-Chloroethyl p-toluenesulfonate** (CAS No. 80-41-1), a key intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented by detailed experimental protocols.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Chloroethyl p-toluenesulfonate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.81	Doublet (d)	2H	Aromatic H (ortho to SO <sub>2</sub> )
7.37	Doublet (d)	2H	Aromatic H (ortho to CH <sub>3</sub> )
4.23	Triplet (t)	2H	-OCH <sub>2</sub> -
3.66	Triplet (t)	2H	-CH <sub>2</sub> Cl
2.46	Singlet (s)	3H	-CH <sub>3</sub>

#### <sup>13</sup>C NMR (Carbon NMR) Data

While a complete, explicitly assigned spectrum is not readily available in all public databases, typical chemical shifts for the carbon environments in **2-Chloroethyl p-toluenesulfonate** are presented below based on spectral data and predictive models.

Chemical Shift ( $\delta$ ) ppm	Assignment
~145	Aromatic C-SO <sub>2</sub>
~134	Aromatic C-CH <sub>3</sub>
~130	Aromatic CH (ortho to SO <sub>2</sub> )
~128	Aromatic CH (ortho to CH <sub>3</sub> )
~69	-OCH <sub>2</sub> -
~41	-CH <sub>2</sub> Cl
~22	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The following table lists the characteristic absorption bands observed in the infrared spectrum of **2-Chloroethyl p-toluenesulfonate**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1600, ~1495	Medium	Aromatic C=C bending
~1360	Strong	S=O asymmetric stretch
~1170	Strong	S=O symmetric stretch
~1100	Strong	C-O stretch
~950	Strong	S-O stretch
~740	Strong	C-Cl stretch
~660	Strong	Aromatic C-H out-of-plane bend

## Mass Spectrometry (MS)

The mass spectrum of **2-Chloroethyl p-toluenesulfonate** is characterized by a molecular ion peak and several key fragment ions.

m/z	Relative Intensity	Assignment
234/236	Moderate	[M] <sup>+</sup> (Molecular ion with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
171	High	[M - C <sub>2</sub> H <sub>4</sub> Cl] <sup>+</sup>
155	High	[CH <sub>3</sub> C <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> ] <sup>+</sup>
91	Very High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
65	Moderate	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Approximately 10-20 mg of **2-Chloroethyl p-toluenesulfonate** is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.

### $^1\text{H}$ NMR Spectroscopy:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Parameters:
  - Pulse Sequence: Standard single-pulse sequence.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1.0 s.
  - Acquisition Time: 4.0 s.
  - Spectral Width: 16 ppm.
  - Temperature: 298 K.

### $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: A 100 MHz (or higher, corresponding to the  $^1\text{H}$  frequency) NMR spectrometer.
- Parameters:
  - Pulse Sequence: Proton-decoupled single-pulse sequence.

- Number of Scans: 1024-4096 (or more, depending on concentration).
- Relaxation Delay: 2.0 s.
- Acquisition Time: 1.5 s.
- Spectral Width: 240 ppm.
- Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$ .

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: As **2-Chloroethyl p-toluenesulfonate** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared Spectrometer.
- Parameters:
  - Scan Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
  - Mode: Transmittance.
- A background spectrum of the clean salt plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

#### Instrumentation and Data Acquisition:

- Instrument: A mass spectrometer coupled with a gas chromatograph (GC-MS) is typically used for analysis of this compound.
- Ionization Method: Electron Ionization (EI) at 70 eV.

#### Gas Chromatography (GC) Conditions:

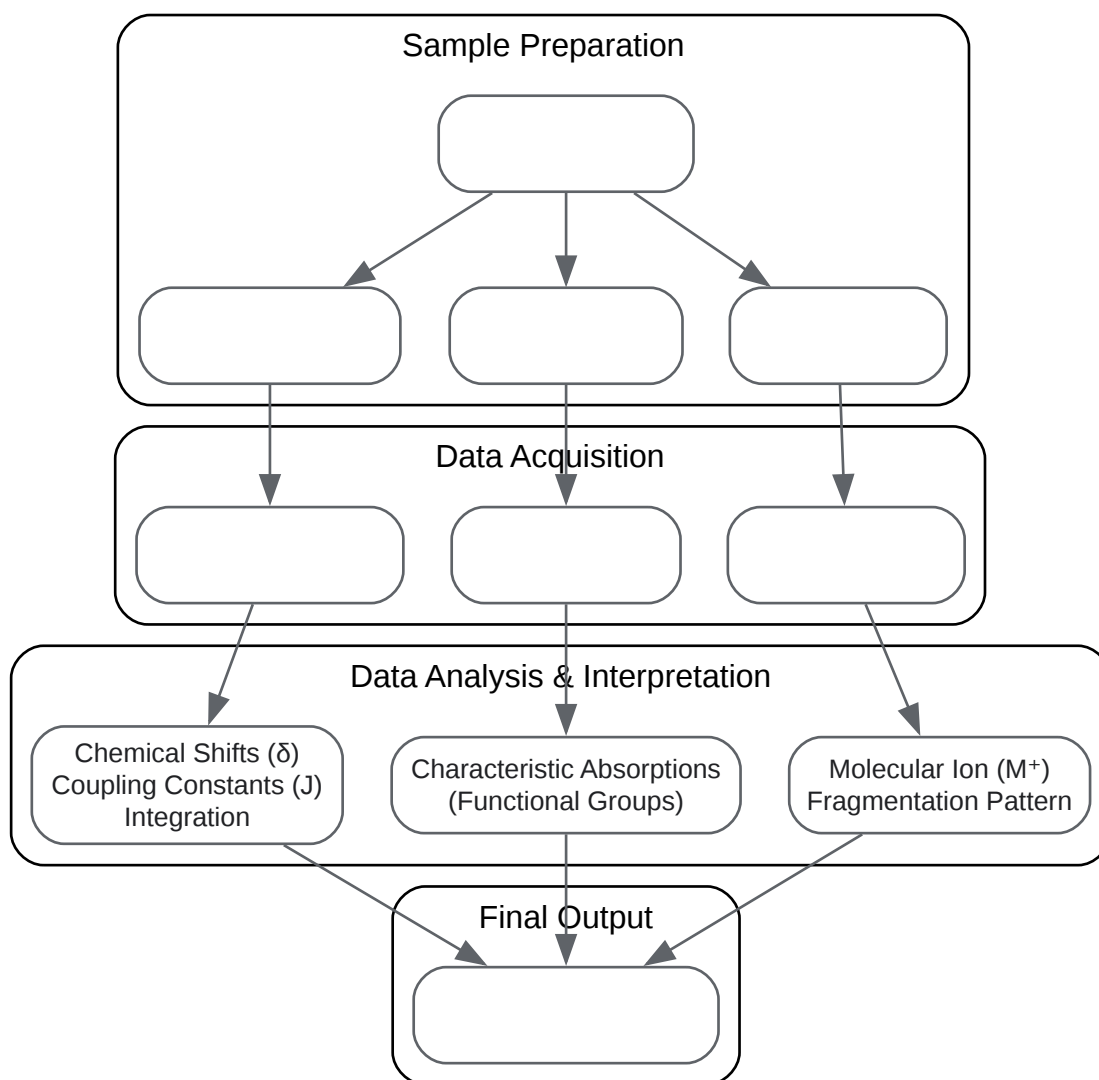
- Column: A non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
  - Initial temperature: 100 °C, hold for 2 minutes.
  - Ramp: 10 °C/min to 280 °C.
  - Final hold: 5 minutes at 280 °C.

#### Mass Spectrometry (MS) Conditions:

- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-450.
- Solvent Delay: 3 minutes.

## Data Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **2-Chloroethyl p-toluenesulfonate**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloroethyl p-toluenesulfonate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146322#spectroscopic-data-of-2-chloroethyl-p-toluenesulfonate-nmr-ir-ms\]](https://www.benchchem.com/product/b146322#spectroscopic-data-of-2-chloroethyl-p-toluenesulfonate-nmr-ir-ms)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)